Dimethylbis[(1-oxoneodecyl)oxy]stannane
Description
Chemical Identity and Structure Dimethylbis[(1-oxoneodecyl)oxy]stannane (CAS: 68928-76-7) is an organotin compound with the molecular formula C₂₂H₄₄O₄Sn and a molar mass of 491.29 g/mol . It is structurally characterized by a central tin atom bonded to two methyl groups and two neodecanoate (2-ethyl-2,5-dimethylhexanoyloxy) groups. The compound typically exists as a clear, viscous liquid with a density of 1.14 g/cm³, a refractive index of 1.47, and a flash point of 153°C .
Applications
This compound is primarily used as a catalyst in polyurethane production, accelerating reactions between polyols and isocyanates . It is valued for its efficiency in industrial formulations, particularly in adhesives, coatings, and elastomers .
Properties
IUPAC Name |
[7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.2CH3.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCETMNRYMFJR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274214 | |
| Record name | bis[(7,7-Dimethyloctanoyl)oxy](dimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoic acid, 1,1'-(dimethylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68928-76-7 | |
| Record name | Neodecanoic acid, 1,1'-(dimethylstannylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068928767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, 1,1'-(dimethylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylbis[(1-oxoneodecyl)oxy]stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The primary method for preparing this compound involves the reaction of neodecanoic acid with dimethylstannous chloride or dimethyl stannous derivatives. The reaction typically proceeds via esterification, where the carboxylic acid groups of neodecanoic acid react with the dimethylstannous moiety to form the organotin ester.
$$
2 \ \text{Neodecanoic acid} + \text{Dimethylstannous chloride} \rightarrow \text{this compound} + 2 \ \text{HCl}
$$
This reaction is generally carried out under controlled conditions to ensure complete esterification and to minimize side reactions.
Detailed Procedure Parameters
| Parameter | Description/Typical Value |
|---|---|
| Reactants | Neodecanoic acid and dimethylstannous chloride |
| Solvent | Often anhydrous organic solvents (e.g., toluene) |
| Temperature | Reflux conditions, typically 80–120°C |
| Reaction time | Several hours (4–8 hours) |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) to avoid oxidation |
| Catalyst | Acid catalysts may be used to promote esterification, though often unnecessary due to the reactivity of stannous chloride |
| Workup | Removal of HCl byproduct, purification by distillation or crystallization |
Alternative Preparation Approaches
Direct Esterification: Some protocols suggest direct esterification of neodecanoic acid with dimethyltin oxide or dimethyltin hydroxide intermediates, which can be generated in situ. This approach may offer milder reaction conditions and improved yields.
Transesterification: Another method involves transesterification starting from dimethyltin diacetate or other dimethyltin esters with neodecanoic acid or its esters, allowing for exchange of the acyl groups under catalytic conditions.
Research Findings and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ^119Sn NMR is employed to confirm the formation of the organotin ester and to monitor hydrolysis during stability studies.
Infrared Spectroscopy (IR): Characteristic ester carbonyl peaks (around 1700 cm^-1) confirm ester formation.
Purity and Yield
Typical yields for the esterification reaction range from 70% to 90%, depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct esterification | Neodecanoic acid + dimethylstannous chloride | Reflux 80–120°C, inert atmosphere | Straightforward, high yield | Requires handling of HCl byproduct |
| Esterification via oxide | Neodecanoic acid + dimethyltin oxide/hydroxide | Mild heating, inert atmosphere | Milder conditions, less corrosive | Requires preparation of oxide intermediate |
| Transesterification | Dimethyltin diacetate + neodecanoic acid/ester | Catalytic conditions, moderate heat | Allows exchange of acyl groups | Longer reaction times, catalyst removal |
Chemical Reactions Analysis
Dimethylbis[(1-oxoneodecyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the neodecyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Stabilizers in Polymers
Dimethylbis[(1-oxoneodecyl)oxy]stannane is primarily used as a stabilizer in polyvinyl chloride (PVC) and other plastic materials. Its role as a stabilizer is crucial for enhancing thermal stability and prolonging the lifespan of plastic products. The compound helps prevent degradation caused by heat and UV exposure, thereby maintaining the integrity of the material over time.
| Property | Value |
|---|---|
| Thermal Stability | High |
| UV Resistance | Moderate |
| Application | PVC, plastics |
Biocides
The compound also exhibits biocidal properties, making it effective against various microorganisms. It is utilized in coatings and paints to prevent microbial growth, which can lead to deterioration of materials. Its biocidal efficacy is attributed to its ability to disrupt cellular functions in bacteria and fungi.
- Mechanism of Action : this compound interacts with microbial cell membranes, leading to cell lysis and death.
- Applications : Used in antifouling coatings for marine applications and in industrial settings where microbial contamination is a concern.
Food Contact Materials
Recent assessments indicate that this compound has been reported for use in articles intended for food contact applications. The compound's stability under various conditions makes it suitable for this purpose, although its safety profile requires careful evaluation due to potential health risks associated with organotin compounds.
| Application Area | Description |
|---|---|
| Food Contact Materials | Used in packaging |
| Regulatory Status | Under evaluation |
Health and Safety Considerations
While this compound offers several benefits, it is essential to consider its health implications:
- Toxicity : Studies indicate moderate acute toxicity with oral LD50 values around 1,470 mg/kg in rats . Long-term exposure may lead to systemic effects including reproductive toxicity and neurotoxicity.
- Regulatory Status : The compound is listed under various regulatory frameworks due to its potential hazards. For instance, it is classified under Schedule 7 of the Standard for the Uniform Scheduling of Medicines and Poisons in Australia, indicating restricted use .
Case Study 1: PVC Stabilization
A study conducted on the effectiveness of this compound as a PVC stabilizer demonstrated significant improvements in thermal stability compared to traditional stabilizers. The research highlighted a reduction in degradation products during prolonged heat exposure, suggesting enhanced performance in commercial applications.
Case Study 2: Antifouling Coatings
In marine environments, the application of this compound-based antifouling coatings showed promising results in reducing biofouling on ship hulls. The study indicated a notable decrease in barnacle attachment over a six-month period compared to control samples without the compound.
Mechanism of Action
The mechanism of action of Dimethylbis[(1-oxoneodecyl)oxy]stannane involves its ability to act as a catalyst in various chemical reactions. The compound interacts with reactants to lower the activation energy required for the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the production of polyurethane, the compound facilitates the polymerization of isocyanates and polyols.
Comparison with Similar Compounds
Catalytic Efficiency
- This compound exhibits higher catalytic activity in polyurethane systems compared to dioctyl analogues , likely due to the smaller methyl groups enabling faster reaction kinetics .
- Dimethyltin dilaurate (a structural analogue with laurate groups) shows similar catalytic performance but lower thermal stability .
Toxicological Profiles
Q & A
Q. What are the established synthesis protocols for Dimethylbis[(1-oxoneodecyl)oxy]stannane, and how can purity be optimized?
Methodological Answer: The compound is synthesized via the reaction of dimethyltin dichloride with neodecanoic acid in a 1:2 molar ratio under inert conditions to prevent hydrolysis. A typical procedure involves:
- Step 1: Slow addition of neodecanoic acid to dimethyltin dichloride at 60–80°C.
- Step 2: Removal of HCl byproduct via vacuum distillation or neutralization with a base (e.g., NaOH).
- Step 3: Purification through fractional distillation or solvent extraction (e.g., using hexane) to achieve >95% purity .
Key Parameters for Purity Optimization:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 60–80°C |
| Molar Ratio (Acid:Tin) | 2:1 |
| Distillation Pressure | 10–15 mmHg |
| Solvent for Extraction | Hexane or Toluene |
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Fourier-Transform Infrared Spectroscopy (FTIR): Detects Sn–O–C stretching vibrations (950–1050 cm⁻¹) and Sn–C bonds (500–600 cm⁻¹) .
- X-ray Crystallography: Resolves bond angles (e.g., Sn–O ≈ 2.08 Å) and confirms tetrahedral geometry, though crystal growth requires slow evaporation from non-polar solvents .
Advanced Research Questions
Q. How can conflicting toxicity data (e.g., acute toxicity vs. non-carcinogenicity) be resolved in safety assessments?
Methodological Answer: Discrepancies arise from study design variables:
- Purity of Test Substance: Studies using ≥90% purity (per EPA requirements) show acute oral toxicity (LD₅₀: 300–500 mg/kg in rats), while impurities like tributyltin derivatives may skew results .
- Exposure Routes: Dermal studies report irritation (H315) but no systemic toxicity, whereas inhalation risks (H335) are linked to aerosolized particles in industrial settings .
- Ames Test Limitations: Negative mutagenicity (per OECD 471 guidelines) does not preclude organ toxicity (e.g., neurotoxicity from prolonged exposure) .
Resolution Strategies:
- Conduct dose-response studies with certified reference materials.
- Compare in vitro (e.g., HepG2 cell assays) and in vivo models to assess metabolic pathways.
Q. What methodologies are recommended for evaluating the catalytic efficiency of this compound in polyurethane systems?
Methodological Answer: The compound accelerates urethane formation via tin-mediated alcohol-isocyanate reactions. Efficiency is quantified by:
- Gel Time Measurement: Track time-to-gelation at 25–80°C using a controlled-temperature rheometer. Optimal catalyst loading is 0.1–0.5 wt% .
- Kinetic Studies: Monitor NCO consumption via FTIR (absorbance at 2270 cm⁻¹) to calculate rate constants.
- Comparative Testing: Benchmark against dibutyltin dilaurate (DBTDL) under identical conditions. Example
| Catalyst | Gel Time (min) | Activation Energy (kJ/mol) |
|---|---|---|
| Dimethylbis[...]stannane | 8–12 | 45–55 |
| DBTDL | 6–10 | 40–50 |
Q. How should researchers design ecotoxicological studies to assess environmental persistence?
Methodological Answer:
- Biodegradation Testing: Use OECD 301F (manometric respirometry) to measure % theoretical CO₂ evolution over 28 days. Data indicate <20% degradation, classifying it as "not readily biodegradable" .
- Aquatic Toxicity:
- Daphnia magna Acute Toxicity (OECD 202): EC₅₀ = 1–10 mg/L .
- Algal Growth Inhibition (OECD 201): EC₅₀ = 0.5–5 mg/L for Pseudokirchneriella subcapitata .
- Sediment Studies: Evaluate bioaccumulation in Lumbriculus variegatus using lipid-normalized BCF values.
Data Contradiction Analysis
Q. Why do regulatory agencies classify this compound differently (e.g., EPA vs. EU REACH)?
Methodological Answer:
- EPA Focus: Prioritizes acute toxicity (H302, H315) and requires submission of unpublished neurotoxicity data under TSCA Section 8(e) .
- EU REACH: Emphasizes long-term ecological risks (e.g., PNEC values for aquatic systems) and endocrine disruption potential, though current data are inconclusive .
- Harmonization Strategies: Cross-reference hazard profiles via QSAR models (e.g., ECOSAR v2.0) and conduct read-across studies with structurally similar organotins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
